1-Thiazol-5-ylmethyl-pyrrolidin-3-ol
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Overview
Description
1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is a heterocyclic compound with the molecular formula C8H12N2OS. It features a thiazole ring attached to a pyrrolidine ring, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol typically involves the reaction of thiazole derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of thiazole-5-carboxaldehyde and pyrrolidine-3-ol in the presence of a suitable catalyst and solvent .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Thiazole: A simpler analog with a similar ring structure.
Pyrrolidine: Another related compound with a pyrrolidine ring.
Thiazolidine: A compound with a thiazole ring fused to a pyrrolidine ring.
Uniqueness: 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is unique due to its combined thiazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Biological Activity
1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, its biological effects, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound features a thiazole ring linked to a pyrrolidine structure, which contributes to its unique chemical properties and biological activities. The thiazole moiety is known for its involvement in various pharmacological effects, including antimicrobial and anticancer activities.
The biological activity of this compound primarily arises from its ability to bind to specific enzymes and receptors, modulating various biochemical pathways. The compound's interaction with molecular targets can lead to alterations in signal transduction and metabolic processes.
Key Molecular Targets
- Enzymes : The compound may inhibit or activate enzymes involved in disease pathways.
- Receptors : Binding to specific receptors can influence cellular responses and therapeutic outcomes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study comparing various thiazole derivatives found that compounds with similar structures demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, the compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like Oxytetracycline .
Bacterial Strain | MIC (µg/mL) | Comparison with Oxytetracycline |
---|---|---|
Staphylococcus aureus | 7.8 | 8 times higher |
Escherichia coli | 15.6 | 16 times higher |
Pseudomonas aeruginosa | 15.6 | 16 times higher |
Anticancer Activity
In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Compounds containing thiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiazole derivatives indicated that modifications in the thiazole ring significantly impact antibacterial potency. The best-performing compounds exhibited MIC values as low as 7.8 µg/mL against Gram-positive strains, showcasing the potential of this compound as a lead compound in antibiotic development .
- Cytotoxicity Against Cancer Cells : In vitro tests have shown that certain thiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also be explored for its potential anticancer activities .
Properties
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHVKMFIHYGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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